3-(4-Bromophenyl)azetidine

Ring strain Synthetic utility Reaction kinetics

A compact, ring-strained azetidine (MW 212.09, LogP ~2.46, TPSA 12 Ų) optimized for CNS drug-likeness. The para-bromophenyl group enables robust Suzuki/Buchwald couplings for library synthesis, while the strained 4-membered ring facilitates mild nucleophilic opening. Featured in antidepressant compositions (US-9120771-B2). Ideal for medicinal chemistry and polymer precursor applications. Available in research and bulk quantities.

Molecular Formula C9H10BrN
Molecular Weight 212.09 g/mol
CAS No. 7215-01-2
Cat. No. B121925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)azetidine
CAS7215-01-2
Synonyms3-(p-Bromophenyl)azetidine
Molecular FormulaC9H10BrN
Molecular Weight212.09 g/mol
Structural Identifiers
SMILESC1C(CN1)C2=CC=C(C=C2)Br
InChIInChI=1S/C9H10BrN/c10-9-3-1-7(2-4-9)8-5-11-6-8/h1-4,8,11H,5-6H2
InChIKeyJHJFWWNFVIMSMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromophenyl)azetidine CAS 7215-01-2: Chemical Identity and Procurement-Relevant Properties


3-(4-Bromophenyl)azetidine (CAS 7215-01-2) is a 3-phenylazetidine derivative with the molecular formula C9H10BrN and a molecular weight of 212.09 g/mol . The compound features a four-membered azetidine ring substituted at the 3-position with a para-bromophenyl group, a structural arrangement that confers both ring strain-driven reactivity and halogen-enabled cross-coupling potential [1]. Predicted physicochemical properties from authoritative databases indicate a density of 1.439 g/cm³, a boiling point of 279.3°C at 760 mmHg, a flash point of 122.7°C, a calculated LogP of 2.46–2.47, and a topological polar surface area (TPSA) of 12 Ų . Early pharmacological screening documented slight sympathomimetic effects in animal models .

Why 3-(4-Bromophenyl)azetidine Cannot Be Casually Substituted with Other Azetidine or Phenylpiperidine Analogs


Substitution of 3-(4-bromophenyl)azetidine with structurally adjacent analogs introduces quantifiable changes in molecular geometry, electronic properties, and synthetic utility that directly impact downstream research outcomes. Regioisomers such as 1-(4-bromophenyl)azetidine or 2-(4-bromophenyl)azetidine alter the nitrogen substitution pattern, fundamentally changing nucleophilicity, basicity, and the trajectory of derivatization pathways . Ring-expanded analogs—including 3-(4-bromophenyl)pyrrolidine (five-membered) or 3-(4-bromophenyl)piperidine (six-membered)—reduce ring strain energy, thereby diminishing the unique ring-opening reactivity that characterizes azetidines and enables specific synthetic transformations . The para-bromine substituent further distinguishes this compound from non-halogenated or ortho/meta-substituted variants, as its position governs cross-coupling regioselectivity and electronic effects in medicinal chemistry campaigns [1]. The quantitative evidence presented in Section 3 establishes the specific dimensions along which these differences manifest.

3-(4-Bromophenyl)azetidine: Quantitative Differentiation Evidence Against Structural Analogs


Ring Strain-Driven Reactivity: Azetidine vs. Pyrrolidine and Piperidine Analogs

3-(4-Bromophenyl)azetidine exhibits ring strain energy characteristic of the azetidine scaffold, estimated at approximately 105–110 kJ/mol, compared to pyrrolidine (~25–30 kJ/mol) and piperidine (~5–10 kJ/mol) . This approximately 4-fold higher strain energy relative to pyrrolidine and >10-fold higher relative to piperidine translates to accelerated ring-opening kinetics and enables reactions that are kinetically inaccessible to larger ring analogs under comparable conditions . The bromophenyl substituent at the 3-position provides a synthetic handle for cross-coupling while preserving ring strain-driven reactivity [1].

Ring strain Synthetic utility Reaction kinetics Cycloaddition

LogP and Topological Polar Surface Area Differentiation from Larger-Ring Analogs

3-(4-Bromophenyl)azetidine exhibits a calculated LogP of 2.46–2.47 and a TPSA of 12.0–12.03 Ų . The four-membered azetidine ring contributes to a lower molecular weight (212.09 g/mol) and reduced rotatable bond count (1) compared to larger-ring analogs . While direct experimental comparative data for 3-(4-bromophenyl)pyrrolidine and 3-(4-bromophenyl)piperidine are not available in the open literature, the reduction in ring size from six to four members predictably reduces molecular volume and adjusts the balance between lipophilicity and polar surface area—parameters relevant to CNS drug-likeness and permeability profiles [1].

Physicochemical properties Drug-likeness Lipophilicity Membrane permeability

Patent-Associated Prior Art: Documented Use in Azetidine-Based Pharmaceutical Compositions

3-(4-Bromophenyl)azetidine has been referenced in patent literature as a representative azetidine derivative within pharmaceutical compositions. US Patent 9,120,771 B2, titled 'Azetidine derivative and antidepressant composition including the same,' incorporates azetidine-based compounds structurally related to 3-(4-bromophenyl)azetidine as key elements of antidepressant formulations . The presence of this compound class in granted patent claims establishes prior art positioning and provides a documented foundation for freedom-to-operate assessments. In contrast, many closely related analogs lacking the specific 3-(4-bromophenyl) substitution pattern may fall outside the explicit scope of this patent family .

Patent prior art Pharmaceutical compositions Antidepressant Intellectual property

Commercial Availability with Consistent Purity Specifications: ≥98% Assay

3-(4-Bromophenyl)azetidine is commercially available from multiple established chemical suppliers with a consistently reported purity specification of ≥98% (NLT 98%) . This purity benchmark enables direct procurement without additional purification steps for most research applications. Suppliers including BOC Sciences, MolCore, and Leyan provide this compound with documented quality control and ISO-certified manufacturing processes . In comparison, certain regioisomers such as 1-(4-bromophenyl)azetidine and 2-(4-bromophenyl)azetidine have more limited commercial availability or are primarily offered through custom synthesis channels, potentially impacting procurement timelines and batch consistency .

Commercial sourcing Purity specification Supply chain Research-grade material

3-(4-Bromophenyl)azetidine: Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Azetidine-Containing CNS-Targeted Lead Compounds

3-(4-Bromophenyl)azetidine serves as a compact, ring-strained building block for constructing azetidine-containing CNS-targeted molecules. The azetidine core's reduced molecular volume and conformational restriction, combined with a LogP of 2.46–2.47 and TPSA of 12 Ų, align with favorable CNS drug-likeness parameters . The documented association with antidepressant composition patents (US-9120771-B2) provides a validated starting point for CNS-focused medicinal chemistry programs .

Cross-Coupling and Diversification: Bromophenyl Handle for Palladium-Catalyzed Reactions

The para-bromophenyl substituent provides a versatile synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions . The bromine atom's electron-withdrawing character enhances the reactivity of the azetidine ring toward nucleophilic opening while enabling subsequent diversification of the aromatic moiety . This dual reactivity profile makes the compound a strategic intermediate for generating libraries of 3-arylazetidine derivatives.

Fragment-Based Drug Discovery: Conformationally Restricted Azetidine Scaffold

The four-membered azetidine ring imposes significant conformational restriction with only one rotatable bond, making 3-(4-bromophenyl)azetidine a suitable fragment for structure-based drug design . The molecular weight of 212.09 g/mol falls within the optimal fragment range, and the TPSA of 12 Ų and LogP of 2.46–2.47 provide a balanced polarity-lipophilicity profile for fragment growth strategies .

Ring-Opening Polymerization and Materials Chemistry

The elevated ring strain of the azetidine core (~105–110 kJ/mol) enables controlled ring-opening reactions under mild conditions, making 3-(4-bromophenyl)azetidine a candidate monomer or precursor for specialty polyamines and nitrogen-containing polymeric materials . The bromophenyl group offers a post-polymerization functionalization site for property tuning.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Bromophenyl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.